2-(4-cyclopropylphenoxy)acetic acid
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Overview
Description
2-(4-cyclopropylphenoxy)acetic acid is an organic compound characterized by the presence of a cyclopropyl group attached to a phenoxy acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-cyclopropylphenoxy)acetic acid typically involves the reaction of 4-cyclopropylphenol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an ether linkage between the phenol and the chloroacetic acid, followed by acidification to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-cyclopropylphenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-cyclopropylphenoxy)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that influence cellular processes, such as signal transduction or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetic acid: Lacks the cyclopropyl group but shares the phenoxy acetic acid structure.
Cyclopropylacetic acid: Contains the cyclopropyl group but lacks the phenoxy moiety.
Uniqueness
2-(4-cyclopropylphenoxy)acetic acid is unique due to the combination of the cyclopropyl and phenoxy acetic acid structures. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H12O3 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-(4-cyclopropylphenoxy)acetic acid |
InChI |
InChI=1S/C11H12O3/c12-11(13)7-14-10-5-3-9(4-6-10)8-1-2-8/h3-6,8H,1-2,7H2,(H,12,13) |
InChI Key |
LPNPVBXYAOXQFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)OCC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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